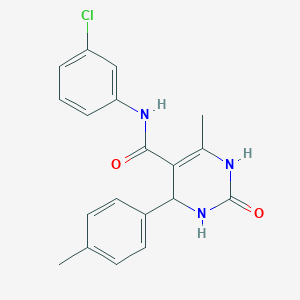

N-(3-chlorophenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2/c1-11-6-8-13(9-7-11)17-16(12(2)21-19(25)23-17)18(24)22-15-5-3-4-14(20)10-15/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPHDVHZFOPBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(3-chlorophenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic organic compound with a complex structure that includes a tetrahydropyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 355.82 g/mol. The structural components include:

- Tetrahydropyrimidine ring : A six-membered heterocyclic structure containing nitrogen.

- Chlorophenyl group : Contributes to the compound's lipophilicity and biological activity.

- p-Tolyl substituent : Enhances the compound’s interaction with biological targets.

- Carboxamide functional group : Increases solubility and potential for biological activity.

Biological Activity

Research has indicated that N-(3-chlorophenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibits several biological activities:

- Antimicrobial Activity : Initial studies suggest that compounds in the tetrahydropyrimidine class can inhibit bacterial growth. For instance, related compounds have shown effectiveness against various strains of bacteria due to their ability to disrupt cellular processes.

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells by inhibiting topoisomerase II activity, leading to cell cycle arrest and subsequent cell death.

- Anti-inflammatory Effects : There is evidence suggesting that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies

Several studies have explored the biological activity of related compounds within the same chemical family:

- Study 1 : A derivative of tetrahydropyrimidine was tested against human cancer cell lines (e.g., MCF-7, HeLa) and showed significant cytotoxicity with IC50 values in the low micromolar range .

- Study 2 : Research indicated that certain tetrahydropyrimidine derivatives could effectively inhibit TNFα-induced NF-κB activation, which is crucial for inflammatory responses .

Comparative Table of Biological Activities

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations at the Carboxamide Nitrogen

N-(2-Methoxyphenyl) Derivative

- Structure : Differs by a 2-methoxyphenyl group instead of 3-chlorophenyl.

- Impact : The methoxy group’s electron-donating nature may reduce electrophilicity compared to the electron-withdrawing chloro substituent. This could alter solubility and target-binding interactions .

N-(4-Sulfamoylphenyl) Derivative

- Structure : Replaces 3-chlorophenyl with a sulfamoylphenyl group.

Modifications at Position 4 (Aryl Group)

3,4,5-Trimethoxyphenyl Substituent

- Structure : 3,4,5-Trimethoxyphenyl replaces p-tolyl.

- Impact : The polar methoxy groups increase solubility but may lower membrane permeability. This substitution is linked to enhanced antiproliferative activity in some analogs .

Thiophen-3-yl Substituent

- Structure : Thiophene replaces p-tolyl.

Perfluorophenyl Substituent

Functional Group Variations at Position 2

2-Thioxo (Thioketo) Derivatives

Ester vs. Carboxamide at Position 5

- Triazole-Linked Ester (7h) :

- Structure : (1-(4-Trifluoromethylphenyl)-1H-triazol-4-yl)methyl ester replaces carboxamide.

- Impact : The trifluoromethyl group enhances electron-withdrawing effects, while the ester group reduces hydrogen-bonding capacity. This modification is associated with potent antitubercular activity (IC₅₀ = 0.8 µg/mL) .

Key Findings and Implications

Substituent Position Matters : Electron-withdrawing groups (e.g., Cl, CF₃) at the carboxamide nitrogen enhance target-binding affinity, while electron-donating groups (e.g., OMe) improve solubility .

Aromatic Ring Modifications : p-Tolyl at position 4 balances lipophilicity and steric effects. Polar substituents (e.g., trimethoxyphenyl) improve solubility but may reduce bioavailability .

Thioxo vs. Oxo : Thioxo derivatives generally show higher metabolic stability but lower polarity .

Q & A

Q. Q1. What are the standard synthetic protocols for preparing this tetrahydropyrimidine carboxamide?

Methodological Answer: The compound can be synthesized via modified Biginelli-like multicomponent reactions. A typical protocol involves:

- Starting materials : Substituted aniline derivatives (e.g., 3-chloroaniline), β-keto esters, and aryl aldehydes (e.g., p-tolualdehyde).

- Catalysis : Acidic conditions (e.g., HCl or acetic acid) or Lewis acids (e.g., ZnCl₂) to facilitate cyclocondensation.

- Solvent system : Ethanol or acetone under reflux (60–80°C) for 6–12 hours.

- Workup : Precipitation or column chromatography for purification .

Q. Q2. How can reaction conditions be optimized to improve yield and purity?

Advanced Methodological Answer: Optimization strategies include:

- Catalyst screening : Triethylamine or piperidine as bases to enhance reaction rates and reduce side products.

- Solvent effects : Polar aprotic solvents (e.g., DMF) at controlled temperatures (50–70°C) to stabilize intermediates.

- Microwave-assisted synthesis : Reduces reaction time (1–2 hours) and improves regioselectivity .

Structural Characterization

Q. Q3. What crystallographic methods are used to determine the molecular structure?

Basic Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Q. Q4. How are twinned or high-resolution crystallographic data handled?

Advanced Answer: For twinned

- Twin law identification : Use SHELXD for initial phasing and HKLF 5 format in SHELXL for refinement.

- High-resolution refinement : Apply anisotropic displacement parameters and restraints for disordered regions .

Biological Activity Evaluation

Q. Q5. What in vitro assays are recommended for screening biological activity?

Basic Answer:

Q. Q6. How can structure-activity relationships (SAR) guide derivative design?

Advanced Answer:

- Substituent analysis : Compare bioactivity of analogs with varying substituents (e.g., chloro vs. methyl groups).

- Computational modeling : DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and H-bonding sites influencing target binding .

Analytical and Spectroscopic Challenges

Q. Q7. What analytical techniques confirm compound identity and purity?

Basic Answer:

Q. Q8. How are overlapping signals in NMR resolved for complex derivatives?

Advanced Answer:

- 2D NMR : HSQC and HMBC correlate ambiguous protons/carbons.

- Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) by cooling to –40°C .

Data Interpretation and Contradictions

Q. Q9. How to address discrepancies in biological activity across studies?

Methodological Answer:

- Control experiments : Verify assay conditions (e.g., pH, serum concentration).

- Solubility factors : Use DMSO/water co-solvents to ensure compound dissolution.

- Metabolic stability : Assess degradation via LC-MS to rule out false negatives .

Supramolecular and Intermolecular Interactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.